Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride
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Overview
Description
Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both amino and dihydroxyphenyl groups, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, amide bond formation, and esterification. Common reagents used in these reactions may include protecting agents like tert-butyldimethylsilyl chloride, coupling agents such as N,N’-dicyclohexylcarbodiimide, and catalysts like 4-dimethylaminopyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Purification techniques like crystallization, chromatography, and recrystallization are often employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a ligand for receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate
- Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-ethylpropanamido]acetate
- Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-propylpropanamido]acetate
Uniqueness
Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C13H19ClN2O5 |
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Molecular Weight |
318.75 g/mol |
IUPAC Name |
methyl 2-[[2-amino-3-(3,4-dihydroxyphenyl)propanoyl]-methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C13H18N2O5.ClH/c1-15(7-12(18)20-2)13(19)9(14)5-8-3-4-10(16)11(17)6-8;/h3-4,6,9,16-17H,5,7,14H2,1-2H3;1H |
InChI Key |
BXRBLTLAHARXFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl |
Origin of Product |
United States |
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